1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that features a bromine atom, a chloromethyl group, and a trifluoromethylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the chloromethyl and trifluoromethylthio groups under controlled conditions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological processes or chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: A simpler compound with similar functional groups but lacking the trifluoromethylthio group.
1-Bromo-3-(4-chlorophenyl)propan-2-one: Similar structure but without the trifluoromethylthio group.
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but without the chloromethyl group.
Uniqueness
1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both the chloromethyl and trifluoromethylthio groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C11H9BrClF3OS |
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Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-bromo-3-[4-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-5-9(17)4-8-2-1-7(6-13)3-10(8)18-11(14,15)16/h1-3H,4-6H2 |
InChI Key |
HEUSTKQBUHUTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)SC(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
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